Cas no 7781-10-4 (6-Chloro-9-methyl-7-deazapurine)

6-Chloro-9-methyl-7-deazapurine is a purine derivative with a modified heterocyclic structure, where the nitrogen at the 7-position is replaced by a carbon atom. This modification enhances its stability and alters its reactivity, making it a valuable intermediate in nucleoside and pharmaceutical synthesis. The chloro group at the 6-position provides a reactive site for further functionalization, while the methyl group at the 9-position influences steric and electronic properties. Its unique structure is particularly useful in the development of antiviral and anticancer agents, as well as in biochemical research. The compound's well-defined reactivity profile ensures consistent performance in synthetic applications.
6-Chloro-9-methyl-7-deazapurine structure
7781-10-4 structure
Product Name:6-Chloro-9-methyl-7-deazapurine
CAS No:7781-10-4
MF:C7H6ClN3
MW:167.595639705658
MDL:MFCD00619245
CID:578109
PubChem ID:265829
Update Time:2025-08-05

6-Chloro-9-methyl-7-deazapurine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
    • 6-Chloro-9-methyl-7-deazapurine
    • 5-chloro-9-methyl-2,4,9-triazabicyclo[4.3.0]nona-2,4,7,10-tetraene
    • 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine
    • 7H-PYRROLO[2,3-D]PYRIMIDINE, 4-CHLORO-7-METHYL-
    • NSC102340
    • PubChem17758
    • KSC644S6R
    • BJGDLOLPALCTJQ-UHFFFAOYSA-N
    • FCH841704
    • RP09046
    • PB10158
    • OR303930
    • AX81069
    • MDL: MFCD00619245
    • Inchi: 1S/C7H6ClN3/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3
    • InChI Key: BJGDLOLPALCTJQ-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CN(C)C2=NC=N1

Computed Properties

  • Exact Mass: 167.02500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • XLogP3: 1.6
  • Topological Polar Surface Area: 30.7

Experimental Properties

  • PSA: 30.71000
  • LogP: 1.62170

6-Chloro-9-methyl-7-deazapurine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

6-Chloro-9-methyl-7-deazapurine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Chloro-9-methyl-7-deazapurine Production Method

6-Chloro-9-methyl-7-deazapurine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7781-10-4)6-Chloro-9-methyl-7-deazapurine
Order Number:A1362
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):169.0
Email:sales@amadischem.com

Additional information on 6-Chloro-9-methyl-7-deazapurine

Introduction to 6-Chloro-9-methyl-7-deazapurine (CAS No. 7781-10-4)

6-Chloro-9-methyl-7-deazapurine, identified by its Chemical Abstracts Service (CAS) number 7781-10-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the purine derivative family, a class of molecules widely recognized for their biological activities and therapeutic potential. The structural modification of purine scaffolds has led to the development of numerous drugs targeting various diseases, including cancer, infectious diseases, and metabolic disorders.

The molecular structure of 6-Chloro-9-methyl-7-deazapurine features a pyrimidine-like core with key substituents that enhance its pharmacological properties. The presence of a chlorine atom at the 6-position and a methyl group at the 9-position introduces specific electronic and steric effects, which are crucial for its interaction with biological targets. These modifications contribute to its unique chemical behavior and make it a valuable intermediate in the synthesis of more complex pharmacophores.

In recent years, 6-Chloro-9-methyl-7-deazapurine has been extensively studied for its potential applications in drug discovery. Its structural framework is reminiscent of several known bioactive molecules, suggesting that it may serve as a versatile building block for designing novel therapeutic agents. Researchers have explored its derivatives as inhibitors of kinases, enzymes involved in DNA replication, and other targets relevant to human health.

One of the most compelling aspects of 6-Chloro-9-methyl-7-deazapurine is its role in the development of antiviral and anticancer agents. The compound’s ability to modulate enzyme activity has been investigated in several preclinical studies. For instance, derivatives of this molecule have shown promise in inhibiting viral proteases, which are critical for the replication of RNA viruses. Additionally, its interactions with cellular pathways involved in cancer progression have been explored, highlighting its potential as an anti-cancer therapeutic.

The synthesis of 6-Chloro-9-methyl-7-deazapurine involves multi-step organic reactions that require precise control over reaction conditions. The chlorine substituent at the 6-position and the methyl group at the 9-position are introduced through carefully optimized synthetic routes, often involving chlorination and alkylation steps. These synthetic strategies have been refined over time to improve yield and purity, ensuring that researchers have access to high-quality starting materials for further derivatization.

The pharmacological evaluation of 6-Chloro-9-methyl-7-deazapurine has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with specific proteins and enzymes, leading to inhibitory effects on various biological pathways. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications. The compound’s ability to disrupt normal cellular processes while sparing healthy cells makes it an attractive candidate for targeted therapy.

Recent advances in computational chemistry have also contributed to the understanding of 6-Chloro-9-methyl-7-deazapurine’s behavior. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These simulations provide valuable insights into its binding affinity and specificity, guiding the design of more effective derivatives. By leveraging computational methods, scientists can accelerate the drug discovery process and identify promising candidates for further experimental validation.

The chemical stability of 6-Chloro-9-methyl-7-deazapurine is another important consideration in its application as a pharmaceutical intermediate. The compound’s susceptibility to degradation under various conditions can impact its utility in synthetic protocols and long-term storage. Researchers have investigated methods to enhance its stability, such as encapsulation techniques or protective group strategies, ensuring that it remains viable for multiple rounds of derivatization.

In conclusion,6-Chloro-9-methyl-7-deazapurine (CAS No. 7781-10-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in medicinal chemistry efforts aimed at improving human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7781-10-4)6-Chloro-9-methyl-7-deazapurine
A1362
Purity:99%
Quantity:25g
Price ($):169.0
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